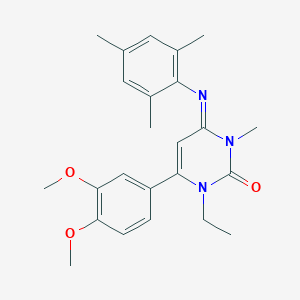

6-(3,4-Dimethoxyphenyl)-1-ethyl-4-mesitylimino-3-methyl-3,4-dihydro-2(1H)-pyrimidinone

概要

説明

FK-664は、アステラス製薬株式会社が開発した低分子医薬品です。強力な強心作用と血管拡張作用で知られており、心不全の治療に有望な候補となっています。 この化合物は、C24H29N3O3の分子式を持ち、ロイコトリエン阻害剤に分類されます .

準備方法

合成経路と反応条件

FK-664の合成は、ピリミジノンコア構造の調製から始まる複数段階を伴います。重要な中間体である(E)-6-(3,4-ジメトキシフェニル)-1-エチル-4-メシチルイミノ-3-メチル-3,4-ジヒドロ-2(1H)-ピリミジノンは、一連の縮合反応と環化反応によって合成されます。 反応条件には一般的に、メタノールやジクロロメタンなどの有機溶媒と、p-トルエンスルホン酸などの触媒の使用が含まれます .

工業生産方法

FK-664の工業生産は、同様の合成経路に従いますが、大規模製造に合わせて最適化されています。これには、高スループット反応器と連続フロープロセスを使用して、製品の品質と収率を安定させることが含まれます。 反応条件は、不純物を最小限に抑え、合成の効率を最大限に高めるために注意深く制御されます .

化学反応の分析

反応の種類

FK-664は、以下を含むさまざまな化学反応を起こします。

酸化: FK-664は、対応する酸化物を生成するように酸化できます。

還元: この化合物は、対応する還元型に還元できます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素があります。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。

生成される主な生成物

これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、FK-664の酸化は酸化物を生成する可能性があり、還元は還元誘導体を生成する可能性があります .

科学研究における用途

化学: FK-664は、強心剤と血管拡張剤の研究におけるモデル化合物として使用されます。

生物学: この化合物は、心臓の機能と全身の容量血管への影響について調査されています。

医学: FK-664は、正の異所性効果と血管拡張作用により、心不全の治療に有望視されています。

科学的研究の応用

Chemistry: FK-664 is used as a model compound in studies of cardiotonic agents and vasodilators.

Biology: The compound is investigated for its effects on cardiovascular function and systemic capacitance vessels.

Medicine: FK-664 shows promise as a treatment for heart failure due to its positive inotropic and vasodilating properties.

Industry: The compound’s unique chemical structure makes it a valuable candidate for the development of new cardiovascular drugs

作用機序

FK-664は、複数の機序を通じてその効果を発揮します。

強心作用: FK-664は、心臓筋肉の収縮力を高め、心拍出量を向上させます。

血管拡張作用: この化合物は、全身の容量血管を拡張し、前負荷と総末梢抵抗を低下させます。

ロイコトリエン阻害作用: FK-664は、炎症や心臓血管の機能に役割を果たすロイコトリエン経路を阻害します

類似化合物との比較

FK-664は、強心剤と血管拡張剤の両方の効果を持つという二重作用により、強心剤の中でユニークです。類似の化合物には、以下が含まれます。

エノキシモン: 別の強心剤ですが、FK-664の方が効力が強いです。

ミルリノン: 同様の血管拡張作用を持つ強心剤ですが、FK-664は平均循環圧の有意な低下を示します。

生物活性

6-(3,4-Dimethoxyphenyl)-1-ethyl-4-mesitylimino-3-methyl-3,4-dihydro-2(1H)-pyrimidinone, also known as FK664, is a compound that has garnered attention due to its potential biological activities. This article reviews the chemical structure, synthesis, and various biological activities of FK664, supported by recent research findings and data.

Chemical Structure and Properties

FK664 is characterized by a complex structure that includes a pyrimidinone core with various substituents. The compound's formula is and it exhibits polymorphism, with at least two distinct crystal forms identified (Forms A and B) through X-ray crystallography. Form A crystallizes in the monoclinic space group P2(1)/c, while Form B exhibits a similar crystallization pattern but with different lattice parameters .

Synthesis

The synthesis of FK664 involves multi-step organic reactions that typically include the condensation of appropriate aldehydes with amines in the presence of catalysts. The detailed synthetic routes often utilize various solvents and reaction conditions to optimize yield and purity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of FK664. In vitro assays demonstrated that FK664 exhibits cytotoxic effects against several cancer cell lines, including breast cancer (MCF-7) and colon cancer (HCT-116). The compound showed IC50 values of 6.2 μM against HCT-116 and 43.4 μM against MCF-7 cells, indicating significant efficacy in inhibiting tumor growth .

Antioxidant Properties

FK664 has also been evaluated for its antioxidant properties. The compound demonstrated the ability to scavenge free radicals in various assays, suggesting its potential as a therapeutic agent in oxidative stress-related diseases .

Anti-inflammatory Effects

In addition to its anticancer properties, FK664 exhibited anti-inflammatory effects in animal models. It was found to reduce inflammation markers and improve outcomes in models of induced inflammation .

Data Summary Table

| Biological Activity | Assay Type | Cell Line / Model | IC50/Effect |

|---|---|---|---|

| Anticancer | Cytotoxicity | MCF-7 | 43.4 μM |

| Cytotoxicity | HCT-116 | 6.2 μM | |

| Antioxidant | Free radical scavenging | DPPH assay | Effective |

| Anti-inflammatory | In vivo model | Carrageenan-induced | Reduced inflammation |

Case Studies

Several case studies have explored the therapeutic applications of FK664:

- Breast Cancer Study : A study involving MCF-7 cells treated with FK664 showed significant apoptosis induction compared to untreated controls, suggesting its potential as a chemotherapeutic agent.

- Inflammation Model : In a rodent model of inflammation induced by carrageenan, FK664 treatment resulted in a marked decrease in paw edema compared to controls, supporting its anti-inflammatory claims.

特性

IUPAC Name |

6-(3,4-dimethoxyphenyl)-1-ethyl-3-methyl-4-(2,4,6-trimethylphenyl)iminopyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29N3O3/c1-8-27-19(18-9-10-20(29-6)21(13-18)30-7)14-22(26(5)24(27)28)25-23-16(3)11-15(2)12-17(23)4/h9-14H,8H2,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYGHXRNCHYRYRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC(=NC2=C(C=C(C=C2C)C)C)N(C1=O)C)C3=CC(=C(C=C3)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94936-90-0 | |

| Record name | FK 664 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094936900 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。